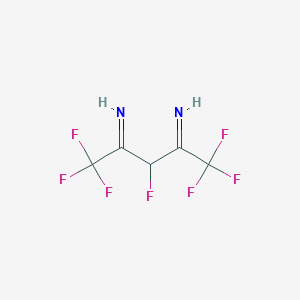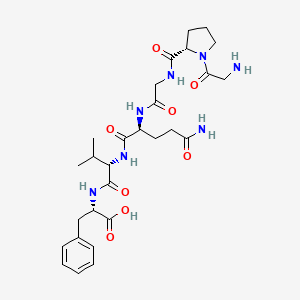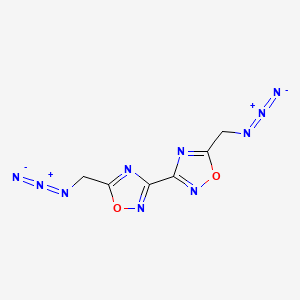
2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- is a complex organic compound that features a cyclohexenone core substituted with a fluorophenyl group and a trans-propylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexenone core: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction using a fluorobenzene derivative.
Addition of the trans-propylcyclohexyl group: This could be accomplished through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the cyclohexenone core to a cyclohexanol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of advanced materials or as a specialty chemical.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one, 6-phenyl-3-(trans-4-propylcyclohexyl)-: Similar structure but without the fluorine atom.
2-Cyclohexen-1-one, 6-(4-chlorophenyl)-3-(trans-4-propylcyclohexyl)-: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.
属性
CAS 编号 |
294865-06-8 |
|---|---|
分子式 |
C21H27FO |
分子量 |
314.4 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-3-(4-propylcyclohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H27FO/c1-2-3-15-4-6-16(7-5-15)18-10-13-20(21(23)14-18)17-8-11-19(22)12-9-17/h8-9,11-12,14-16,20H,2-7,10,13H2,1H3 |
InChI 键 |
SVPGQAYJXGMIQN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC(=O)C(CC2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
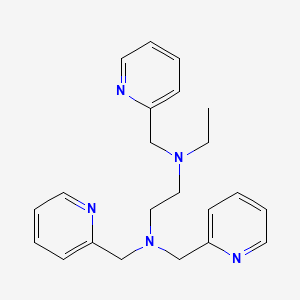
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
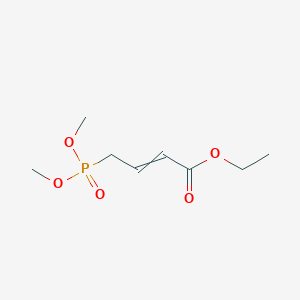
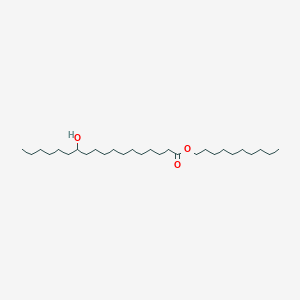
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
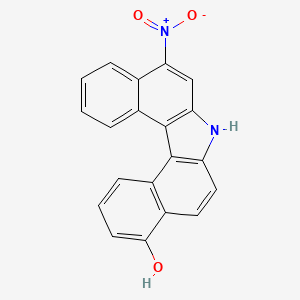
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
